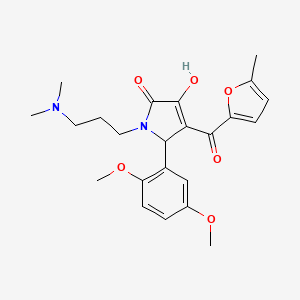
Ethyl 4-bromobenzimidate hydrochloride
Descripción general
Descripción
Ethyl 4-bromobenzimidate hydrochloride is a chemical compound with the molecular formula C9H11BrClNO. It is commonly used in organic synthesis and has applications in various scientific research fields. The compound is characterized by its solid physical form and is typically stored under inert atmosphere conditions at temperatures below -20°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-bromobenzimidate hydrochloride can be synthesized through the reaction of 4-bromobenzonitrile with ethanol in the presence of hydrochloric acid. The reaction involves the conversion of the nitrile group to an imidate ester, followed by the formation of the hydrochloride salt. The reaction is typically carried out under reflux conditions, and the product is isolated by crystallization from an appropriate solvent .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to ensure high purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-bromobenzimidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The imidate ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed:
Substitution Reactions: Various substituted benzimidate derivatives.
Hydrolysis: 4-bromobenzoic acid and ethanol.
Oxidation and Reduction: Depending on the specific reagents used, different oxidized or reduced products can be formed.
Aplicaciones Científicas De Investigación
Ethyl 4-bromobenzimidate hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of ethyl 4-bromobenzimidate hydrochloride involves its ability to react with nucleophiles, leading to the formation of new chemical bonds. The compound can modify the structure of biomolecules by reacting with functional groups such as amines and thiols. This reactivity is exploited in various applications, including drug development and biochemical research .
Comparación Con Compuestos Similares
Ethyl 4-hydroxybenzimidate hydrochloride: This compound has a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.
Ethyl benzimidate hydrochloride: Lacks the bromine atom, making it less reactive in substitution reactions compared to ethyl 4-bromobenzimidate hydrochloride.
Uniqueness: this compound is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .
Propiedades
IUPAC Name |
ethyl 4-bromobenzenecarboximidate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,11H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJFEVFZCZJOOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2632165.png)
![5,7-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2632166.png)

![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B2632170.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2632172.png)


![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2632176.png)
![2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2632177.png)

![5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2632182.png)
